molecular formula C20H19F2N3O4 B2632672 [3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid CAS No. 937607-35-7

[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

Cat. No. B2632672
CAS RN: 937607-35-7
M. Wt: 403.386
InChI Key: DWPDHDJVYJRAQI-UHFFFAOYSA-N
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Description

“[3-Cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid” (CAS# 937607-35-7) is a research chemical . It has a molecular weight of 403.38 and a molecular formula of C20H19F2N3O4 .


Molecular Structure Analysis

The compound’s structure includes a pyrazolo[3,4-b]pyridine ring substituted with a cyclopropyl group, a difluoromethyl group, and a 3,4-dimethoxyphenyl group . The acetic acid moiety is attached to the pyrazolo[3,4-b]pyridine ring .


Physical And Chemical Properties Analysis

The compound has a computed density of 1.48±0.1 g/cm3 and a boiling point of 612.3±55.0 ℃ at 760 mmHg . It has a topological polar surface area of 86.5 and a XLogP3 of 3.3 .

Scientific Research Applications

Difluoromethylation of Heterocycles

Difluoromethylation: is a crucial process in organic chemistry due to its applicability in functionalizing diverse fluorine-containing heterocycles. These heterocycles serve as core moieties in various biologically and pharmacologically active ingredients. The introduction of difluoromethyl groups can significantly enhance the properties of these compounds.

Background::
Applications::

For more in-depth information, refer to the review article on Difluoromethylation of heterocycles via a radical process .

Sterol Demethylase Inhibitors

The compound’s cyclopropyl moiety makes it intriguing for antifungal research. Here’s how:

Background::
Applications::

For more details, explore the study on Design, synthesis, antifungal evaluation, and molecular docking of 1,2,4-triazole derivatives .

Defluorinative Alkylation

The trifluoromethyl group in the compound can be transformed into difluoromethyl structures through defluorinative alkylation:

Background::
Applications::

Learn more about this topic in the study on Catalyst-free defluorinative alkylation of trifluoromethyls .

properties

IUPAC Name

2-[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2N3O4/c1-28-14-6-5-11(7-15(14)29-2)13-8-12(19(21)22)17-18(10-3-4-10)24-25(9-16(26)27)20(17)23-13/h5-8,10,19H,3-4,9H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPDHDJVYJRAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=NN3CC(=O)O)C4CC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-cyclopropyl-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid

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